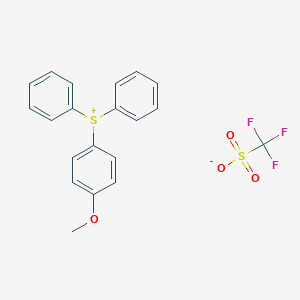

(4-Methoxyphenyl)diphenylsulfonium triflate

Descripción

Historical Development and Research Evolution

The development of triarylsulfonium salts as photoacid generators represents a significant advancement in photochemistry. Early research into onium salts established their potential as effective photoinitiators, but the systematic development of sulfonium derivatives with specific substituents emerged later as researchers sought compounds with optimized absorption characteristics and higher quantum yields.

The evolution of research on this compound has been characterized by several milestone developments:

- Initial synthesis and characterization of triarylsulfonium salts as potential photoacid generators

- Recognition of the influence of electron-donating groups (such as the methoxy substituent) on photoactivity

- Exploration of triflate as a non-nucleophilic counter ion to enhance acid generation efficiency

- Development of improved synthetic routes, including microwave-assisted methods that dramatically reduced reaction times from days to minutes

Microwave-assisted synthesis represented a particularly significant advancement, with research showing reaction times 90 to 420 times faster than conventional thermal conditions while maintaining or improving photoacid quantum yields. This technological breakthrough facilitated more rapid experimentation and optimization of sulfonium-based PAGs, accelerating the field's progress.

Significance in Modern Photochemistry

This compound has established itself as a critical component in several advanced photochemical applications. Its primary significance stems from its role as a photoacid generator, where it absorbs photons and subsequently undergoes photolysis to generate strong acids, particularly triflic acid (CF₃SO₃H).

The compound's significance in photochemistry is multi-faceted:

Photolithography : As a photoacid generator, it plays a crucial role in semiconductor manufacturing processes. When incorporated into photoresist formulations, it enables the creation of highly precise micropatterns through acid-catalyzed reactions following UV exposure.

Cationic Polymerization : The strong Brønsted acids generated upon photolysis efficiently initiate cationic polymerization of various monomers, including epoxides, vinyl ethers, and cyclic ethers. This process is particularly valuable in UV-curing technologies for coatings, adhesives, and inks.

Spectral Sensitivity : Compared to traditional PAGs, this compound demonstrates enhanced absorption in the near-UV range due to the electron-donating methoxy group, allowing for more efficient utilization of UV exposure systems.

Table 1: Key Properties of this compound

| Property | Value | Significance |

|---|---|---|

| CAS Number | 116808-67-4 | Standardized chemical identifier |

| Molecular Formula | C₂₀H₁₇F₃O₄S₂ | Composition revealing sulfonium and triflate components |

| Molecular Weight | 442.47 g/mol | Relevant for stoichiometric calculations |

| Melting Point | 101-104°C | Physical state at room temperature (solid) |

| Primary Function | Photoacid Generator | Generates strong acids upon UV exposure |

| Counter Anion | Triflate (CF₃SO₃⁻) | Low nucleophilicity, prevents termination in cationic polymerization |

The choice of counter anion significantly impacts performance in cationic photopolymerization systems. The triflate anion demonstrates low nucleophilicity, which prevents premature termination of growing polymer chains. This characteristic is crucial for achieving efficient polymerization and high molecular weight products. Research indicates that anion reactivity generally follows the order: Cl⁻ > Br⁻ > I⁻ > BF₄⁻ > PF₆⁻ > AsF₆⁻ > SbF₆⁻, with less reactive anions enabling more efficient polymerization processes.

Current Research Landscape

Contemporary research on this compound and related sulfonium salts is advancing along several promising fronts. Recent studies have particularly focused on expanding the spectral sensitivity of these compounds to enable applications with visible and near-infrared light sources.

π-Conjugated Systems : Researchers have developed "push-pull" sulfonium-based photoacid generators that incorporate linear π-conjugated systems, such as 4-N,N-diphenylaminostilbene subunits. These modifications have yielded compounds with enhanced absorption in the visible range and large two-photon absorption cross-sections (δmax > 600 GM) in the near-infrared region. This advancement enables both one-photon and two-photon polymerization at 405 nm and 800 nm, respectively.

Substitution Effects on Quantum Yield : Systematic studies have revealed that the position of sulfonium substituents significantly affects quantum yields for acid generation. For instance, moving from para to meta substitution has shown a substantial increase in quantum yield, with maximum values reaching approximately 0.5. This understanding allows for more rational design of high-efficiency photoacid generators.

Ferrocene Incorporation : Novel sulfonium salts incorporating ferrocenyl chromophores have demonstrated sensitivity to 436 nm light, extending the usable wavelength range beyond traditional UV sources. This represents an important advancement toward visible-light photolithography and polymerization systems.

Polymeric Sulfonium Salts : Research on polymeric photoacid generators with sulfonium perfluoroalkyl sulfonate groups bonded to benzene rings has created new materials with excellent solubility in organic solvents and efficient acid generation upon UV exposure. These materials have shown promising results in 248-nm photoresists with high photosensitivity and resolution.

Table 2: Recent Research Directions for Sulfonium-Based Photoacid Generators

| Research Direction | Key Innovation | Potential Applications |

|---|---|---|

| π-Conjugated Systems | Extended conjugation enabling visible and near-IR sensitivity | Two-photon lithography, 3D microfabrication |

| Positional Isomerism | Para-to-meta substitution effects on quantum yield | High-efficiency photopolymerization |

| Metallocene Incorporation | Ferrocenyl chromophores for visible light sensitivity | 436 nm photolithography systems |

| Polymeric PAGs | Incorporation of sulfonium groups into polymer backbones | Chemically amplified photoresists |

| Photoelectron Transfer Systems | Combination with photosensitizers for extended wavelength range | Visible to near-infrared applications |

The advancement of photosensitized electron transfer mechanisms represents another significant research area. By combining sulfonium salts with appropriate photosensitizers, researchers have developed systems that can utilize wavelengths not absorbed by the PAGs themselves. The efficiency of such systems can be understood through Marcus theory and estimated using the Rehm-Weller equation:

ΔGet = Eox – Ered – E00 – e²/εR

Where Eox is the oxidation potential of the photosensitizer, Ered is the reduction potential of the PAG, E00 is the excitation energy of the photosensitizer, ε is the dielectric constant of the medium, and R is the intermolecular distance between photosensitizer and PAG. Studies have shown that more easily reduced sulfonium salts generate acids more efficiently in these systems.

Recent investigations have also explored monocomponent visible light photoinitiating systems. Triphenylamine-substituted sulfonium salts, in particular, have demonstrated superior photoacid generation ability at 405 nm compared to conventional sulfonium salts. These systems eliminate the need for separate photosensitizers, simplifying formulation and potentially enhancing performance.

Propiedades

IUPAC Name |

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUSZOLVSDXDOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469550 | |

| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116808-67-4 | |

| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Phenyl Sulfoxide as a Precursor

A widely cited method begins with phenyl sulfoxide, which undergoes nucleophilic attack by 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction proceeds via a two-step mechanism:

-

Grignard reagent addition : The 4-methoxyphenyl group displaces one phenyl group from diphenyl sulfoxide.

-

Triflate incorporation : TMSOTf coordinates to the sulfur center, facilitating triflate anion stabilization.

The general reaction is summarized as:

This method yields the target compound with a melting point of 101–104°C.

Triflate Anion Installation

Direct Triflation Using Triflic Anhydride

Triflic anhydride (TfO) is a potent triflating agent. In a procedure adapted from benzophosphole triflate synthesis:

-

Deprotonation : A sulfide precursor is treated with NaH in tetrahydrofuran (THF) at −78°C.

-

Electrophilic triflation : TfO is added to form the triflate anion.

| Step | Reagent | Solvent | Temperature | Time |

|---|---|---|---|---|

| 1 | NaH | THF | −78°C | 2 h |

| 2 | TfO | THF | 0°C → rt | 24 h |

After workup, column chromatography (CHCl/acetone, 10:1) isolates the product in 62–85% yield.

Anion Exchange from Halide Salts

An alternative route involves metathesis of (4-methoxyphenyl)diphenylsulfonium bromide with silver triflate:

This method avoids harsh conditions but requires stoichiometric AgOTf, increasing cost.

Optimization and Challenges

Solvent and Base Selection

Substituent Effects

-

Electron-donating groups (e.g., 4-methoxy) improve reaction rates by stabilizing the sulfonium cation.

-

Bulky substituents on the aryl ring reduce yields due to steric hindrance.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Grignard/TMSOTf | 4-MeOCHMgBr | 70–75 | >95% | Moderate |

| Direct Triflation | TfO, NaH | 62–85 | 90–98% | High |

| Anion Exchange | AgOTf | 80–88 | >99% | Low |

Industrial-Scale Considerations

For semiconductor manufacturing, high-purity this compound is essential. Key industrial adaptations include:

-

Continuous flow reactors to minimize thermal degradation.

-

Crystallization purification instead of column chromatography for cost efficiency.

Emerging Techniques

Recent studies explore photoinduced sulfonium formation using visible light catalysts . This method avoids strong bases and achieves milder reaction conditions, though yields remain suboptimal (45–60%).

Análisis De Reacciones Químicas

(4-Methoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

(4-Methoxyphenyl)diphenylsulfonium triflate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (4-Methoxyphenyl)diphenylsulfonium triflate involves the generation of strong acids upon exposure to light . The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a triflate anion and a proton . This process results in the formation of a strong acid, which can catalyze various chemical reactions . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonium Triflates

Substituent-Driven Variations in Photoacid Generators

Sulfonium triflates with different aryl substituents exhibit distinct reactivity, stability, and applications. Key examples include:

(4-tert-Butylphenyl)diphenylsulfonium Triflate

- Applications : Used in nitroxide-mediated photo-living radical polymerization of methyl methacrylate (MMA) . Unlike the methoxy derivative, the tert-butyl group enhances steric bulk and thermal stability, enabling controlled polymerization without alkali bases.

- Mechanistic Insight : Generates radicals via cleavage of the sulfonium moiety under UV light, initiating polymerization while maintaining a living mechanism with nitroxide mediators .

b. (4-Fluorophenyl)diphenylsulfonium Triflate (CAS 154093-57-9)

- Applications : A cationic photoinitiator in lithography . The electron-withdrawing fluorine atom increases acid strength compared to the methoxy derivative, improving photoresist sensitivity.

- Key Difference : Fluorine substituents shift UV absorption spectra, enabling compatibility with specific light sources in microfabrication.

c. (4-Bromophenyl)diphenylsulfonium Triflate (CAS 255056-44-1)

- Applications : Semiconductor manufacturing and organic synthesis . Bromine’s heavy atom effect enhances photochemical reactivity, making it suitable for high-resolution patterning.

- Comparison : Bromine’s electron-withdrawing nature increases photoacid generation efficiency but may reduce solubility in polar solvents compared to methoxy-substituted analogs.

a. (2-Bromoethyl)diphenylsulfonium Triflate (CAS 247129-85-7)

Research Findings and Mechanistic Insights

- Substituent Effects on Acid Strength : Electron-withdrawing groups (e.g., Br, F) enhance photoacid strength and photoresist sensitivity compared to electron-donating groups (e.g., -OCH₃) .

- Thermal Stability : Bulky substituents like tert-butyl improve thermal stability, enabling high-temperature lithography processes .

- Synthetic Versatility : Bromoethyl derivatives enable transition-metal-catalyzed cross-coupling, expanding sulfonium salts’ utility beyond acid generation .

Actividad Biológica

(4-Methoxyphenyl)diphenylsulfonium triflate, with the molecular formula CHFOS and a molecular weight of 442.47 g/mol, is a cationic photoinitiator widely used in polymer chemistry and biological studies. This compound generates reactive species upon light exposure, making it a valuable tool in various chemical and biological applications.

As a cationic photoinitiator , this compound absorbs light and undergoes photochemical reactions that produce reactive cations. These cations can initiate polymerization processes or catalyze biochemical reactions. The action of this compound is influenced by environmental factors such as light intensity, wavelength, and exposure duration, which affect its efficacy and stability.

Biochemical Pathways

The biological activity of this compound can be attributed to its ability to generate strong acids upon light exposure. This property allows it to participate in acid-catalyzed biological processes, facilitating reactions that are crucial in various biochemical pathways .

Research Findings and Case Studies

Recent studies have highlighted the utility of this compound in synthesizing biologically active compounds through photoinitiated reactions. For instance:

- C–H Sulfanylation Reactions : In a study examining regioselective C–H sulfanylation of aryl sulfoxides, this compound was utilized to activate aryl sulfoxides for nucleophilic attack by alkyl aryl sulfides. The results showed that this compound could effectively facilitate the formation of disulfide bonds under mild conditions, yielding products with high selectivity and efficiency .

- Polymerization Applications : The compound has been employed in the development of photoresists for electronics manufacturing. Its ability to initiate polymerization upon UV light exposure makes it suitable for creating complex polymer structures that are vital in microelectronics.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHFOS | Strong acid generation, efficient photoinitiator |

| (4-Phenoxyphenyl)diphenylsulfonium triflate | CHFOS | Similar photoinitiating properties |

| Triphenylsulfonium triflate | CHFOS | Widely used in various industries for polymerization |

Toxicological Considerations

While this compound is effective as a photoinitiator, its safety profile must be considered. The compound has been evaluated for potential toxicity, with findings indicating that it should be handled with care due to its reactive nature and potential to generate hazardous by-products upon decomposition or reaction .

Q & A

Basic Research Questions

Q. What is the role of (4-methoxyphenyl)diphenylsulfonium triflate in photo-induced radical polymerization, and how can its efficiency be experimentally validated?

- Methodology : This compound acts as a photo-acid generator (PAG) in nitroxide-mediated photo-living radical polymerization (NMP-PLRP). To validate its efficiency:

- Prepare a reaction mixture with methyl methacrylate (MMA), the sulfonium triflate (0.1–1.0 mol%), and an alkoxyamine initiator.

- Irradiate the mixture with UV light (e.g., 365 nm) at controlled temperatures (20–60°C).

- Monitor polymerization kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution and dispersity (Đ). Compare with control experiments lacking the PAG .

Q. How can researchers characterize the photochemical behavior of this compound in solution?

- Methodology :

- Dissolve the compound in ethanol (e.g., 1.58 × 10⁻³ M) and expose to UV radiation for varying durations (0–8 minutes).

- Use electrochemical measurements (current vs. voltage curves) to track changes in conductivity under UV exposure.

- Analyze the correlation between irradiation time and photogenerated acid strength using spectroscopic methods (e.g., UV-Vis or NMR) to detect acid byproducts .

Q. What synthetic routes are recommended for preparing this compound, and how is purity ensured?

- Methodology :

- Synthesize via nucleophilic substitution between diphenyl sulfoxide and 4-methoxyphenyl lithium, followed by triflic acid quench.

- Purify by recrystallization in dichloromethane/hexane mixtures.

- Confirm purity via high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to detect triflate counterion integrity. Cross-reference with X-ray crystallography data if available .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated cyclopropanation of oxindoles?

- Methodology :

- Use zinc triflate (10–20 mol%) as a mediator in anhydrous THF at ambient temperature.

- Screen substrates (N-substituted vs. unprotected oxindoles) and stoichiometric ratios (1:1 to 1:3).

- Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography.

- Analyze stereoselectivity using NOESY NMR and compare yields with alternative sulfonium salts (e.g., vinyl diphenylsulfonium triflate) .

Q. How should researchers resolve contradictions in photoresponse data for sulfonium triflates under varying UV exposure conditions?

- Case Study : If current-voltage curves show nonlinear photoresponse (e.g., saturation at >6 minutes UV exposure in ethanol solutions):

- Replicate experiments under controlled oxygen-free environments to rule out oxidative side reactions.

- Use electron paramagnetic resonance (EPR) to detect radical intermediates.

- Compare with computational models (DFT) to predict acid generation kinetics and validate against experimental data .

Q. What strategies enable the integration of this compound into stimuli-responsive materials for controlled release applications?

- Methodology :

- Incorporate the compound into vesicle-micelle transition (VMT) systems using surfactants like cetyl trimethylammonium tosylate (CTAT).

- Trigger release via ROS, heat, or light: Expose to H₂O₂ (0.1–1.0 wt%) or UV light to induce acid-catalyzed structural changes.

- Quantify payload release kinetics using fluorescence spectroscopy or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.